molecular formula C8H9Cl3N2O2 B2657632 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole CAS No. 2230799-75-2

3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole

Cat. No. B2657632
M. Wt: 271.52
InChI Key: HYNGAJLKRQBBRW-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure.

Scientific Research Applications

3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, the compound has been studied for its potential as an antitumor agent. Studies have shown that 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole exhibits cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer. In biochemistry, the compound has been studied for its potential as a fluorescent probe for detecting reactive oxygen species. In materials science, 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole has been studied for its potential as a building block for the synthesis of novel organic materials.

Mechanism Of Action

The mechanism of action of 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that the compound exhibits cytotoxic activity by inducing apoptosis in cancer cells. The compound also exhibits fluorescence when exposed to reactive oxygen species, which suggests that it may act as a probe for detecting oxidative stress.

Biochemical And Physiological Effects

Studies have shown that 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole exhibits cytotoxic activity against various cancer cell lines. The compound induces apoptosis in cancer cells by activating caspase-dependent pathways. The compound also exhibits fluorescence when exposed to reactive oxygen species, which suggests that it may play a role in oxidative stress regulation.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole in lab experiments is its high yield and ease of purification. The compound is also relatively stable and can be stored for extended periods. However, one limitation of using the compound is its potential toxicity. Studies have shown that the compound exhibits cytotoxic activity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole. One direction is the development of novel antitumor agents based on the structure of the compound. Another direction is the study of the compound's potential as a fluorescent probe for detecting oxidative stress in living cells. Additionally, the compound's potential as a building block for the synthesis of novel organic materials could be explored. Finally, further studies on the compound's mechanism of action and potential toxicity are needed to fully understand its applications and limitations.

Synthesis Methods

The synthesis of 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole is typically achieved through a reaction between trichloromethyl isocyanate and 4-hydroxytetrahydrofuran. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the product is typically high, and the compound can be purified through various methods, including recrystallization and column chromatography.

properties

IUPAC Name

3-(oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl3N2O2/c9-8(10,11)7-12-6(13-15-7)5-1-3-14-4-2-5/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNGAJLKRQBBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole

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